molecular formula C19H27NO5 B8272589 Diethyl 2-((4-benzylmorpholin-3-yl)methyl)malonate

Diethyl 2-((4-benzylmorpholin-3-yl)methyl)malonate

Cat. No. B8272589
M. Wt: 349.4 g/mol
InChI Key: JEUSODUKQOGQNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-((4-benzylmorpholin-3-yl)methyl)malonate is a useful research compound. Its molecular formula is C19H27NO5 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethyl 2-((4-benzylmorpholin-3-yl)methyl)malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-((4-benzylmorpholin-3-yl)methyl)malonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Diethyl 2-((4-benzylmorpholin-3-yl)methyl)malonate

Molecular Formula

C19H27NO5

Molecular Weight

349.4 g/mol

IUPAC Name

diethyl 2-[(4-benzylmorpholin-3-yl)methyl]propanedioate

InChI

InChI=1S/C19H27NO5/c1-3-24-18(21)17(19(22)25-4-2)12-16-14-23-11-10-20(16)13-15-8-6-5-7-9-15/h5-9,16-17H,3-4,10-14H2,1-2H3

InChI Key

JEUSODUKQOGQNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1COCCN1CC2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diethyl malonate (1.78 g, 11.1 mmol), DMF (25 mL), sodium hydroxide (0.22 g, 5.55 mmol) and 4-benzyl-3-(bromomethyl)morpholine (1 g, 3.7 mmol) (The compound was synthesized according to the procedure as described in Helvetica Chimica Acta, 87, 2004) were added to a dried flask in turn. The mixture was stirred at 80° C. for 4 hours under N2, and cooled to 25° C. The reaction mixture was diluted with EtOAc (200 mL). The organic layer was washed with brine (100 mL×6), dried over unhydrous Na2SO4. The crude product was purified by a silica gel column chromatography (PETROLEUM ETHER/EtOAc (V/V)=15/1) to give the title compound as colorless oil (1.15 g, 89%). The compound was characterized by the following spectroscopic data:
Quantity
1.78 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
89%

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